Bienvenue dans la boutique en ligne BenchChem!

3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

nitroaromatic antiandrogen redox cycling single-electron reduction potential

3-Amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (CAS 279228-81-8, commonly designated BP-34) is a synthetic, nonsteroidal nitroaromatic propanamide that serves as the foundational intermediate in the synthesis of a distinct class of hydrolytically degradable, topical androgen receptor (AR) suppressors, most notably fluridil (topilutamide). The compound bears the 4-nitro-3-trifluoromethyl phenyl A-ring motif conserved across several clinically relevant antiandrogens and selective androgen receptor modulators (SARMs), but is uniquely characterized by a free primary 3-amino group on the 2-hydroxy-2-methyl propanamide B-ring, which constitutes the essential nucleophilic handle for late-stage diversification into perfluoroalkyl amide final products.

Molecular Formula C11H12F3N3O4
Molecular Weight 307.23 g/mol
CAS No. 279228-81-8
Cat. No. B1600508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
CAS279228-81-8
Molecular FormulaC11H12F3N3O4
Molecular Weight307.23 g/mol
Structural Identifiers
SMILESCC(CN)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O
InChIInChI=1S/C11H12F3N3O4/c1-10(19,5-15)9(18)16-6-2-3-8(17(20)21)7(4-6)11(12,13)14/h2-4,19H,5,15H2,1H3,(H,16,18)
InChIKeyYCURCXVNSJYMCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (BP-34): Procurement-Relevant Identity, Class, and Baseline Characteristics


3-Amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (CAS 279228-81-8, commonly designated BP-34) is a synthetic, nonsteroidal nitroaromatic propanamide that serves as the foundational intermediate in the synthesis of a distinct class of hydrolytically degradable, topical androgen receptor (AR) suppressors, most notably fluridil (topilutamide) . The compound bears the 4-nitro-3-trifluoromethyl phenyl A-ring motif conserved across several clinically relevant antiandrogens and selective androgen receptor modulators (SARMs), but is uniquely characterized by a free primary 3-amino group on the 2-hydroxy-2-methyl propanamide B-ring, which constitutes the essential nucleophilic handle for late-stage diversification into perfluoroalkyl amide final products . BP-34 is an off-white to light yellow solid with a reported melting point of 142–145 °C .

Why BP-34 Cannot Be Replaced by Generic Nitroaromatic Antiandrogens or Common SARM Intermediates in AR Suppressor Synthesis


Generic substitution with other nitroaromatic antiandrogens (e.g., flutamide, nilutamide) or with structurally related SARM intermediates (e.g., bromo analog R‑3, epoxy precursor BP‑33) fails because BP‑34 uniquely combines three essential attributes required for the intended topical AR‑suppressor pharmacophore strategy: (i) a free primary amine that permits regiospecific acylation with perfluoroalkyl moieties to engineer controlled hydrolytic lability and dermal confinement, (ii) the complete 2‑hydroxy‑2‑methyl propanamide B‑ring that is critical for AR ligand binding domain accommodation as demonstrated by co‑crystal structures of the cognate bromo analog , and (iii) a single‑electron reduction midpoint potential within the −0.377 to −0.413 V window that governs nitroaromatic redox cycling propensity, a parameter directly linked to pro‑oxidant cytotoxicity that must be managed in topical safety profiling . Without the 3‑amino handle, the perfluoroalkyl derivatization that confers hydrolytic degradation and non‑systemic resorption is chemically impossible; without the 2‑hydroxy‑2‑methyl B‑ring architecture, AR binding pocket complementarity is lost.

Quantitative Differentiation Evidence for BP-34 Versus Closest Structural Analogs and Alternative Nitroaromatic Antiandrogen Intermediates


Single-Electron Reduction Midpoint Potential (E₁⁷) of BP-34 Positions It Within the Redox Cycling Window Shared by Clinically Relevant Nitroaromatic Antiandrogens

BP-34 exhibits a single-electron reduction midpoint potential (E₁⁷) in the range of −0.377 to −0.413 V, as determined by steady-state kinetics with NADPH:cytochrome P‑450 reductase and adrenodoxin reductase/adrenodoxin . This value places BP‑34 within the identical redox potential window reported for nilutamide, flutamide, 2‑hydroxyflutamide, and 4‑nitro‑3‑trifluoromethyl‑phenylamine in the same study, indicating that BP‑34 possesses comparable intrinsic propensity for enzymatic one‑electron nitroreduction and subsequent redox cycling. The quantitative range was experimentally established using murine hepatoma MH22a cells to correlate E₁⁷ with cytotoxicity, confirming that redox cycling and oxidative stress are the principal determinants of nitroaromatic antiandrogen cytotoxicity .

nitroaromatic antiandrogen redox cycling single-electron reduction potential pro-oxidant cytotoxicity flavoenzyme kinetics

BP-34 Is the Exclusive Immediate Synthetic Precursor to Fluridil, Enabling Hydrolytically Degradable Topical AR Suppressors With Demonstrated In Vivo Non-Systemic Resorption

BP‑34 is the mandatory penultimate intermediate in the synthesis of fluridil (topilutamide), a topical AR suppressor. Reaction of BP‑34 (247 mg, 0.80 mmol) with heptafluorobutyryl chloride yields the trifluoromethyl‑substituted fluridil in 82% isolated yield after silica gel chromatography . The resulting fluridil suppresses AR expression in LNCaP human prostate cancer cells by 95% at 10 µM, exhibits a serum half‑life of approximately 6 hours, and decomposes hydrolytically to BP‑34 and trifluoroacetic acid . In a double‑blind clinical study of 43 males with androgenetic alopecia (Norwood grade II–Va), topical 2% fluridil applied daily for 12 months increased anagen (growing) hairs from 76% to 89%, with neither fluridil nor its decomposition product BP‑34 detectable in serum at any time point .

topical androgen receptor suppressor fluridil synthesis hydrolytic degradation non-systemic resorption androgenetic alopecia

BP-34 (3-Amino Propanamide) vs. BP-33 (Epoxy Propanamide): Ring-Opening Aminolysis Yield and the Irreplaceable Primary Amine Handle for Parallel Library Synthesis

BP‑34 is synthesized from its immediate precursor BP‑33 (4‑nitro‑3‑trifluoromethyl‑N‑[2,3‑epoxy‑2‑methylpropionyl]aniline) via ammonia‑mediated epoxide ring opening in a pressure reactor at −70 °C in methanol, affording BP‑34 in 58% isolated yield (6.1 g from 10.0 g BP‑33) after washing with cold dichloromethane . The conversion of BP‑33 to BP‑34 installs the critical primary 3‑amino group that is absent in BP‑33. This amino handle has been exploited to generate a series of perfluoroalkyl amide AR suppressors (e.g., BP‑521 with heptafluorobutyryl, BP‑562 with pentadecyl octanoyl), demonstrating BP‑34's capacity as a versatile diversification node for parallel synthesis of structure‑activity relationship (SAR) libraries targeting differential hydrolytic stability and dermal penetration .

synthetic intermediate epoxide ring-opening aminolysis perfluoroalkyl library AR suppressor diversification

Pharmacophore Validation Through Androgen Receptor Co-Crystal Structure of the Bromo Analog R‑3

The co‑crystal structure of the human androgen receptor ligand binding domain in complex with (R)‑3‑bromo‑2‑hydroxy‑2‑methyl‑N‑[4‑nitro‑3‑(trifluoromethyl)phenyl]propanamide (R‑3, PDB ID: 2AX9) at 1.65 Å resolution provides direct structural evidence that the 4‑nitro‑3‑trifluoromethylphenyl A‑ring and the 2‑hydroxy‑2‑methyl propanamide B‑ring scaffold shared by BP‑34 are accommodated within the AR binding pocket . R‑3 differs from BP‑34 solely by substitution of bromine at the 3‑position of the propanamide B‑ring in place of the amino group. The structure reveals that Trp‑741, Thr‑877, and Met‑895 undergo conformational rearrangement to accommodate this nonsteroidal ligand scaffold, and that the 2‑hydroxy group participates in critical hydrogen‑bonding interactions within the pocket . This crystallographic validation of the BP‑34 scaffold's AR binding competence supports the use of BP‑34 as the core intermediate for designing AR‑targeted therapeutics, including both antagonists and tissue‑selective SARMs.

androgen receptor co-crystal structure nonsteroidal ligand binding structure-based drug design pharmacophore validation SARM scaffold

Evidence-Based Procurement and Application Scenarios for BP-34 in Topical AR Suppressor Development, Nitroaromatic Toxicology Research, and SARM Scaffold Optimization


Synthesis and Preclinical Development of Hydrolytically Degradable Topical Androgen Receptor Suppressors for Androgenetic Alopecia or Acne

BP‑34 is the sole demonstrated gateway intermediate for constructing the fluridil class of topical AR suppressors. Procurement of BP‑34 enables direct acylation of the 3‑amino group with perfluoroalkyl acyl chlorides to generate final compounds that suppress AR expression in LNCaP cells by 95% at 10 µM, exhibit serum half‑lives of approximately 6 h, and degrade hydrolytically to BP‑34 and the corresponding perfluoroalkyl carboxylic acid . This hydrolytic degradation mechanism is the molecular basis for the clinically observed non‑systemic resorption of fluridil, where neither the parent drug nor BP‑34 was detectable in serum after 12 months of daily topical application . For any laboratory or CDMO tasked with synthesizing topical AR‑suppressor candidates that require dermal confinement and systemic safety, BP‑34 is the mandatory starting material.

Mechanistic Studies of Nitroaromatic Antiandrogen Cytotoxicity via Single-Electron Redox Cycling

BP‑34's single‑electron reduction midpoint potential (E₁⁷) of −0.377 to −0.413 V, established using NADPH:cytochrome P‑450 reductase and adrenodoxin reductase/adrenodoxin, positions it within the identical redox window as the clinically relevant nitroaromatic antiandrogens nilutamide, flutamide, and 2‑hydroxyflutamide . This makes BP‑34 a valid experimental surrogate for investigating nitroreduction‑dependent pro‑oxidant cytotoxicity mechanisms without the confounding pharmacological activities (AR antagonism/agonism) of the clinical comparators. Researchers studying flavoenzyme‑catalyzed nitroaromatic reduction, redox cycling, and oxidative stress‑mediated cytotoxicity can procure BP‑34 as a clean nitroaromatic probe compound that isolates the redox liability from receptor‑mediated pharmacology.

Structure-Based Optimization of Nonsteroidal AR Ligands Using the BP-34 / R‑3 Scaffold

The co‑crystal structure of the bromo analog R‑3 bound to the AR ligand binding domain (PDB: 2AX9, 1.65 Å) provides atomic‑resolution validation of the BP‑34 scaffold's AR binding competence and defines the key residue contacts (Trp‑741, Thr‑877, Met‑895) that govern ligand accommodation . Computational chemistry and medicinal chemistry teams engaged in structure‑based design of next‑generation SARMs or SARDs (selective androgen receptor degraders) can use BP‑34 as the starting scaffold for virtual screening, docking studies, or focused library enumeration, with the knowledge that the core geometry is experimentally confirmed to fit the AR binding pocket and that the 3‑amino position is solvent‑exposed and suitable for diversity‑oriented derivatization .

Parallel Synthesis of Perfluoroalkyl Amide Libraries for Hydrolytic Stability and Dermal Penetration SAR Studies

BP‑34 functions as a versatile diversification node for generating focused libraries of perfluoroalkyl amide AR suppressors with tunable hydrolytic stability and dermal penetration. The 3‑amino group reacts efficiently with a range of perfluoroalkyl acyl chlorides under mild conditions (CH₂Cl₂/THF, NEt₃, 0 °C) to afford products in 82–84% isolated yield . This parallel chemistry enables systematic exploration of the relationship between perfluoroalkyl chain length, hydrolytic degradation rate, and skin penetration, which are the critical parameters governing topical AR suppressor efficacy and systemic safety. Procurement of BP‑34 in multi‑gram quantities supports the generation of 10–50 compound libraries suitable for in vitro skin penetration (Franz cell) assays, hydrolytic stability profiling, and AR suppression dose‑response studies.

Quote Request

Request a Quote for 3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.